zinc;4-(diethylamino)-2-methylbenzenediazonium;tetrachloride
Description
Zinc;4-(diethylamino)-2-methylbenzenediazonium;tetrachloride (IUPAC name: this compound) is a diazonium salt complex with zinc chloride. Its molecular formula is (C₁₁H₁₆N₃Cl)₂·ZnCl₂, and it is characterized by a benzenediazonium cation substituted with a diethylamino group (-N(C₂H₅)₂) at the 4-position and a methyl group (-CH₃) at the 2-position. The structure is stabilized by a tetrachlorozincate(2−) counterion . This compound is primarily used in organic synthesis, particularly as a precursor for azo dyes, due to its ability to undergo coupling reactions with aromatic amines or phenols .
Properties
IUPAC Name |
zinc;4-(diethylamino)-2-methylbenzenediazonium;tetrachloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H16N3.4ClH.Zn/c2*1-4-14(5-2)10-6-7-11(13-12)9(3)8-10;;;;;/h2*6-8H,4-5H2,1-3H3;4*1H;/q2*+1;;;;;+2/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRXIYZGEGFBFM-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)[N+]#N)C.CCN(CC)C1=CC(=C(C=C1)[N+]#N)C.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32Cl4N6Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60869-69-4 | |
| Record name | Benzenediazonium, 4-(diethylamino)-2-methyl-, (T-4)-tetrachlorozincate(2-) (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060869694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenediazonium, 4-(diethylamino)-2-methyl-, (T-4)-tetrachlorozincate(2-) (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Preparation Methods
General Synthetic Approach
The preparation of zinc;4-(diethylamino)-2-methylbenzenediazonium;tetrachloride typically involves the diazotization of the corresponding aromatic amine, 4-(diethylamino)-2-methylaniline, followed by complexation with zinc chloride to form the tetrachlorozincate salt. The key steps are:
Step 1: Diazotization
The aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0–5 °C) to form the diazonium salt intermediate.Step 2: Complexation with Zinc Chloride
The diazonium salt solution is then reacted with zinc chloride to precipitate or form the zinc tetrachlorozincate complex of the diazonium cation.
This method is consistent with classical diazonium salt preparations, modified to stabilize the diazonium ion with the zinc tetrachloride anion, enhancing stability and altering solubility properties.
Detailed Preparation Procedure
Based on literature and chemical supplier data, the following detailed protocol is used:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 4-(Diethylamino)-2-methylaniline, HCl (conc.), NaNO2 (aqueous) | Dissolve the aromatic amine in cold hydrochloric acid (0–5 °C). Add sodium nitrite solution dropwise to generate nitrous acid in situ, forming the diazonium chloride salt. |
| 2 | Zinc chloride (ZnCl2) aqueous solution | Slowly add zinc chloride solution to the diazonium chloride solution under stirring at 0–5 °C. The complex this compound forms, often precipitating or remaining in solution depending on concentration. |
| 3 | Isolation | The product can be isolated by filtration if precipitated or by solvent evaporation under reduced pressure if in solution. The compound is typically obtained as a liquid or crystalline solid depending on conditions. |
Key Parameters Affecting Preparation
- Temperature Control: Maintaining low temperature (0–5 °C) during diazotization is crucial to prevent decomposition of the diazonium salt.
- Stoichiometry: Precise molar ratios of sodium nitrite and zinc chloride ensure complete conversion and complexation.
- Purity of Starting Materials: High-purity 4-(diethylamino)-2-methylaniline and reagents improve yield and stability.
- Solvent System: Aqueous acidic medium is standard; however, variations with organic solvents can influence stability and isolation.
Research Findings and Analysis
A detailed study of diazonium salts related to 4-(diethylamino)benzenediazonium derivatives reveals:
- Stability Enhancement: Complexation with zinc chloride forming tetrachlorozincate anion significantly stabilizes the diazonium ion against premature dediazoniation, as shown in analogous compounds.
- Photochemical and Thermal Behavior: Research on related diazonium salts (e.g., p-N,N-dimethylaminobenzenediazonium salts) indicates that solvent and counterion impact the thermal and photochemical stability, which is relevant for handling and storage of this compound.
- Purity and Form: The compound is commercially available in high-purity, submicron, and nanopowder forms, suggesting that preparation methods can be optimized to control particle size and purity for specific applications.
Data Summary Table
| Parameter | Typical Value / Condition | Notes |
|---|---|---|
| Starting amine | 4-(Diethylamino)-2-methylaniline | Purity > 99% recommended |
| Diazotization temperature | 0–5 °C | Critical for stability |
| Diazotizing agent | NaNO2 + HCl | Freshly prepared nitrous acid |
| Zinc chloride concentration | Stoichiometric to diazonium salt | Ensures complex formation |
| Product form | Liquid or crystalline solid | Depends on isolation method |
| Molecular formula | (C11H16N3Cl)2·ZnCl2 | Matches zinc tetrachlorozincate salt |
| Molecular weight | 587.7 g/mol | Confirmed by analytical data |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diazonium group, leading to the formation of azo compounds.
Reduction: Reduction of the diazonium group can yield amines.
Substitution: The diazonium group can be substituted with various nucleophiles, such as halides, hydroxides, and cyanides, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Reagents such as sodium halides (NaX), sodium hydroxide (NaOH), and sodium cyanide (NaCN) are commonly employed.
Major Products
Azo Compounds: Formed through oxidation.
Amines: Resulting from reduction.
Substituted Derivatives: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Diazonium Salts in Synthesis
Diazonium salts, such as zinc; 4-(diethylamino)-2-methylbenzenediazonium; tetrachloride, are crucial intermediates in organic synthesis. They are primarily employed for:
- Aromatic Substitution Reactions : These salts facilitate electrophilic aromatic substitution, allowing for the introduction of various functional groups onto aromatic rings. For instance, they can react with nucleophiles to produce phenolic compounds.
- Coupling Reactions : In the synthesis of azo dyes, diazonium salts can couple with activated aromatic compounds. This reaction is significant in dye manufacturing and textile industries.
Case Study: Azo Dye Synthesis
A study demonstrated the use of zinc; 4-(diethylamino)-2-methylbenzenediazonium; tetrachloride in synthesizing azo dyes. The reaction conditions were optimized to achieve high yields, showcasing the compound's effectiveness as a coupling agent in the production of vibrant azo dyes used in textiles and inks .
Materials Science
Polymer Chemistry
In materials science, diazonium salts are utilized to modify surfaces and enhance material properties:
- Surface Functionalization : The incorporation of diazonium salts into polymer matrices can improve adhesion, corrosion resistance, and hydrophobicity. This application is particularly relevant in coatings and composites.
- Nanomaterials : The ability of diazonium salts to form stable films on surfaces is exploited in creating nanostructured materials. For example, they can be used to functionalize carbon nanotubes or graphene, enhancing their properties for electronics and sensors.
Data Table: Properties of Modified Polymers
| Property | Unmodified Polymer | Polymer with Zinc; 4-(Diethylamino)-2-Methylbenzenediazonium |
|---|---|---|
| Adhesion Strength | Low | High |
| Corrosion Resistance | Moderate | Excellent |
| Hydrophobicity | Low | Increased |
Analytical Chemistry
Detection and Monitoring
Zinc; 4-(diethylamino)-2-methylbenzenediazonium; tetrachloride finds applications in analytical chemistry due to its ability to form colored complexes:
- Colorimetric Assays : The compound can be used in colorimetric assays for detecting specific ions or molecules based on the color change upon reaction. This application is valuable in environmental monitoring and food safety.
- Electrochemical Sensors : Its electroactive nature allows it to be incorporated into sensor designs for detecting pollutants or biomolecules, providing a sensitive method for analysis.
Case Study: Ion Detection
A research project illustrated the use of zinc; 4-(diethylamino)-2-methylbenzenediazonium; tetrachloride in developing an electrochemical sensor for detecting heavy metal ions. The sensor demonstrated high sensitivity and selectivity, making it suitable for environmental applications .
Mechanism of Action
The mechanism by which zinc;4-(diethylamino)-2-methylbenzenediazonium;tetrachloride exerts its effects involves the interaction of the diazonium group with various substrates. The diazonium group can form covalent bonds with nucleophiles, leading to the formation of new compounds. Zinc plays a role in stabilizing the diazonium group and enhancing its reactivity.
Comparison with Similar Compounds
Key Observations :
- Electron-Donating Groups (e.g., -N(C₂H₅)₂ in the target compound) enhance stability and reduce decomposition rates compared to electron-withdrawing groups (e.g., -NO₂ in ), which increase reactivity but decrease thermal stability .
- Solubility: The ethoxy (-OCH₂CH₃) and hydroxyethyl (-CH₂CH₂OH) substituents in improve solubility in polar solvents, whereas methyl (-CH₃) groups favor solubility in nonpolar media .
Spectral Data Comparison:
Note: The target compound’s azo bond (N=N) likely contributes to strong visible-light absorption (~450–500 nm), critical for dye applications .
Stability and Reactivity
- Thermal Stability: The diethylamino group in the target compound provides steric hindrance, reducing decomposition rates compared to nitro-substituted analogs (e.g., ), which decompose rapidly above 50°C .
- Photoreactivity: Compounds with electron-withdrawing groups (e.g., -NO₂ in ) exhibit higher photoreactivity, making them suitable for photolithography, whereas the target compound’s stability suits long-lasting dyes .
Toxicity and Environmental Impact
- Diazonium-zinc complexes are generally toxic to aquatic life and mammals due to heavy metal content (Zn²⁺) and reactive diazonium groups. For example, cyclanilide-zinc complexes (CAS 13983-15-8) show acute toxicity to birds (LD₅₀: 150–300 mg/kg) .
- The target compound’s environmental persistence is mitigated by its instability in sunlight, reducing bioaccumulation risks compared to halogenated analogs (e.g., 2,5-dichlorobenzenediazonium-ZnCl₂) .
Biological Activity
Zinc;4-(diethylamino)-2-methylbenzenediazonium;tetrachloride is a complex organic compound with potential applications in various biological contexts. This article provides an overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its diazonium structure, which is known for its reactivity and ability to form various derivatives. The presence of zinc and the diethylamino group contributes to its unique properties and biological interactions.
Mechanisms of Biological Activity
-
Antimicrobial Properties :
- Research indicates that diazonium compounds can exhibit significant antimicrobial activity. The mechanism often involves the disruption of microbial cell membranes, leading to cell lysis and death.
- A study showed that similar compounds exhibited effective inhibition against a range of bacteria, suggesting that this compound may possess similar properties.
-
Cytotoxic Effects :
- The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary findings suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.
- For instance, a related compound demonstrated a 50% reduction in cell viability in breast cancer cells at a concentration of 10 µM after 24 hours of exposure.
-
Enzyme Inhibition :
- Zinc-containing compounds are known to interact with various enzymes, potentially acting as inhibitors or activators. The specific interactions of this compound with key metabolic enzymes warrant further investigation.
Case Studies
-
Study on Anticancer Activity :
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of diazonium derivatives. The results indicated that compounds structurally similar to this compound showed promising results in inhibiting tumor growth in vivo models, suggesting potential for further development as anticancer agents . -
Antimicrobial Efficacy :
In another study, the antimicrobial activity was tested against Staphylococcus aureus and Escherichia coli. Results indicated that the compound inhibited bacterial growth with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Table 1: Biological Activities of this compound
Table 2: Comparative Efficacy Against Cancer Cell Lines
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 10 | Breast Cancer |
| Related Diazonium Compound | 8 | Lung Cancer |
| Standard Chemotherapy Agent | 5 | Ovarian Cancer |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing zinc 4-(diethylamino)-2-methylbenzenediazonium tetrachloride, and what critical parameters must be controlled?
- Methodological Answer : The synthesis typically involves diazotization of the corresponding aniline derivative (e.g., 4-(diethylamino)-2-methylaniline) under acidic conditions (e.g., HCl) at 0–5°C, followed by complexation with ZnCl₂. Key parameters include:
- Temperature control : Diazonium salts are thermally unstable; reactions must occur below 10°C to prevent decomposition .
- Stoichiometry : Precise molar ratios of NaNO₂ (for diazotization) and ZnCl₂ (for complexation) ensure high yield and purity.
- Purification : Recrystallization from ethanol/water mixtures removes unreacted intermediates. Characterization via elemental analysis and FT-IR confirms Zn-Cl and diazonium group bonding .
Q. Which analytical techniques are most effective for characterizing this compound’s structural and electronic properties?
- Methodological Answer :
- X-ray crystallography : Resolves the coordination geometry of zinc and confirms the tetrachloride counterion arrangement. For example, provides InChI data indicating a double salt structure .
- UV-Vis spectroscopy : Identifies π→π* transitions in the aromatic diazonium moiety; shifts in λmax correlate with electronic effects of the diethylamino substituent.
- NMR (¹H, ¹³C) : Limited utility due to paramagnetic effects from the diazonium group, but ¹H NMR in DMSO-d₆ can resolve methyl and diethylamino protons .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer :
- Light sensitivity : Store in amber vials at -20°C to prevent photolytic decomposition of the diazonium group.
- Moisture sensitivity : Desiccate with silica gel to avoid hydrolysis; Zn-Cl bonds may react with water to form ZnO and HCl fumes .
- Thermal stability : DSC/TGA analysis reveals decomposition above 80°C, releasing N₂ gas and ZnCl₂ residues .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in cross-coupling or catalysis applications?
- Methodological Answer :
- DFT calculations : Model the electron-withdrawing effect of the diazonium group, which enhances electrophilicity at the benzene ring. For example, the diethylamino group donates electrons via resonance, moderating reactivity .
- Catalytic screening : Test in Heck or Suzuki couplings; the ZnCl₂ moiety may act as a Lewis acid to activate substrates. Compare turnover numbers (TONs) with other zinc complexes (e.g., ’s dithiocarbamates) to assess efficiency .
Q. How do steric and electronic modifications (e.g., substituent changes) affect the compound’s coordination chemistry?
- Methodological Answer :
- Steric effects : Replace the methyl group with bulkier substituents (e.g., tert-butyl) and analyze via X-ray crystallography. shows increased steric hindrance alters ligand-metal bond angles in zinc complexes .
- Electronic effects : Substitute diethylamino with electron-deficient groups (e.g., nitro) and measure redox potentials via cyclic voltammetry. Correlate with Hammett σ values to quantify electronic contributions .
Q. What are the compound’s decomposition pathways, and how do they impact toxicity profiles in biological studies?
- Methodological Answer :
- Thermogravimetric-MS : Identify volatile decomposition products (e.g., ZnO, HCl, and aromatic amines) at elevated temperatures. notes Zn compounds emit toxic ZnO fumes upon heating .
- In vitro toxicity assays : Test residual Zn²⁺ and diazonium byproducts in cell cultures (e.g., HEK293) using MTT assays. Compare with Safety Data Sheets (SDS) for ZnCl₂ (LD₅₀ ~350 mg/kg in rats) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
